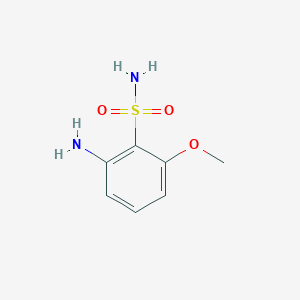

2-Amino-6-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

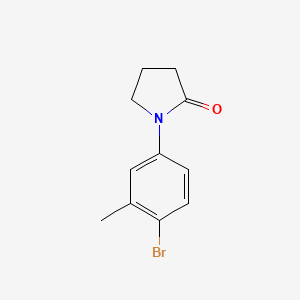

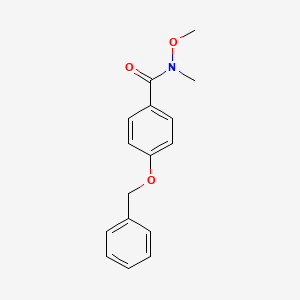

2-Amino-6-methoxybenzenesulfonamide is a sulfonamide compound that is part of a broader class of organic compounds characterized by a sulfonamide group attached to an aromatic ring. Sulfonamides are known for their diverse applications, including medicinal chemistry, where they serve as the basis for a variety of drugs, particularly antibiotics.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to this compound, can be achieved through a direct N-alkylation process. This process involves the use of alcohols as alkylating agents and is facilitated by the recognition of different types of amino groups in the presence of a transition metal catalyst. This method represents a highly efficient and general strategy for the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be extensively characterized using various spectroscopic techniques. For instance, a related sulfonamide compound was synthesized and its structure was determined using FT-IR, 1H and 13C NMR, UV–Vis, and X-ray single crystal techniques. The compound was found to crystallize in the monoclinic space group with specific unit cell parameters. Density functional theory (DFT) calculations were also performed to predict vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which showed good agreement with experimental values .

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions. For example, 2,4-dinitrobenzenesulfonamides can be alkylated to produce N, N-disubstituted sulfonamides with excellent yields. These reactions can be carried out using the Mitsunobu reaction or conventional methods. The 2,4-dinitrobenzenesulfonamide group can be selectively removed without affecting other sulfonamide groups, allowing for the preparation of a wide variety of secondary amines and diamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be predicted and analyzed using computational methods such as DFT. These calculations can provide insights into the molecular electrostatic potential, natural bond orbital analysis, frontier molecular orbital analysis, thermodynamic properties, dipole moments, and HOMO-LUMO energy. Such theoretical analyses are crucial for understanding the reactivity and stability of these compounds. The experimental and theoretical data often correlate well, providing a reliable framework for the prediction of physical and chemical properties .

Aplicaciones Científicas De Investigación

Antitumor Applications

Compounds from sulfonamide-focused libraries, including 2-Amino-6-methoxybenzenesulfonamide derivatives, have been evaluated in cell-based antitumor screens. These compounds have shown potential as potent cell cycle inhibitors, disrupting tubulin polymerization and affecting various cancer cell lines. For instance, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) is an orally active antimitotic agent, demonstrating preliminary clinical activities in phase I trials (Owa et al., 2002).

Tubulin Polymerization Inhibitors

Sulfonamide drugs, including those derived from this compound, have been identified as inhibitors of tubulin polymerization. This discovery led to the development of compounds like E7010 and T138067, which are under clinical development. Their interaction with the colchicine site of tubulin and influence on tubulin's enzymatic activities have been studied in detail (Banerjee et al., 2005).

Synthesis and Characterization

The synthesis and characterization of various derivatives of this compound have been explored, with applications in creating potential anticancer agents. For example, aminothiazole-paeonol derivatives were synthesized, showing high anticancer potential against human gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016).

Novel Synthesis Approaches

There have been studies on novel synthetic routes to compounds like KN-93, where N-(2-{[(2 E)-3-(4-chlorophenyl)prop-2-enylamino]methyl}phenyl)- N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is used. These methods aim to facilitate the preparation of such compounds for various applications (Bruno et al., 2010).

Alpha-1 Adrenoceptor Antagonism

This compound derivatives have been studied for their potential as alpha-1 adrenoceptor antagonists. For instance, YM-12617, a structurally new type of alpha 1-adrenoceptor antagonist, has been compared with other compounds using pharmacological and ligand binding techniques (Honda et al., 1985).

Miscellaneous Applications

- Studies on methyl 2-amino-2N,3O-(o-benzenedisulfonyl)-2-deoxy-α-D-glucopyranoside, a derivative of this compound, reveal its application in synthesizing branched-chain amino sugars (Tatsuta et al., 1982).

- The synthesis and characterization of proton transfer salts of 2-aminobenzothiazole derivatives have been explored, where the association of acids and bases plays a crucial role (İlkimen & Yenikaya, 2022).

Mecanismo De Acción

Target of Action

2-Amino-6-methoxybenzenesulfonamide is a type of sulfonamide, a group of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA production .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They bind to the active sites of their target enzymes and inhibit their function . This inhibition disrupts the synthesis of folic acid, which in turn affects the production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects multiple biochemical pathways. The most significant of these is the folate pathway , which is responsible for the production of tetrahydrofolate, a coenzyme required for the synthesis of nucleic acids and amino acids . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a key step in the folate pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound, like other sulfonamides, influence its bioavailability and therapeutic efficacy. Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth, due to the disruption of folic acid synthesis and, consequently, DNA production . This makes sulfonamides effective antibacterial agents. They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

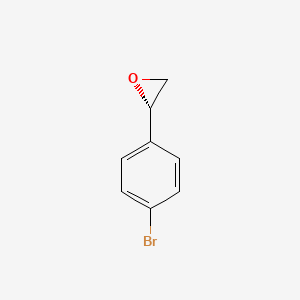

2-amino-6-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRQFJDFKCFILC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1S(=O)(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463343 |

Source

|

| Record name | Benzenesulfonamide, 2-amino-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

393089-40-2 |

Source

|

| Record name | Benzenesulfonamide, 2-amino-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.